1-(4-methoxy-2-nitrophenyl)-1H-pyrrole

Descripción

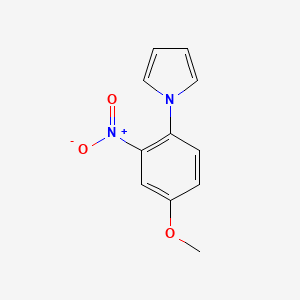

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-methoxy-2-nitrophenyl)pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-9-4-5-10(11(8-9)13(14)15)12-6-2-3-7-12/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZGPJSPPSTZKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-(4-methoxy-2-nitrophenyl)-1H-pyrrole basic properties

An in-depth technical analysis of 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole, focusing on its physicochemical profile, synthetic methodologies, and strategic role as a privileged intermediate in the development of bioactive heterocycles.

Executive Summary

1-(4-Methoxy-2-nitrophenyl)-1H-pyrrole (CAS: 59194-25-1) is a highly specialized N-aryl pyrrole building block[1][2]. In medicinal chemistry, it is rarely the final active pharmaceutical ingredient (API); rather, it serves as a strategically masked precursor. The molecule features an electron-rich pyrrole ring coupled to an electron-deficient nitroaromatic system. This specific stereoelectronic arrangement makes it an ideal intermediate for the modular assembly of pyrrolo[1,2-a]quinoxalines —a class of tricyclic heterocycles with profound antileukemic, antileishmanial, and multidrug resistance (MDR) reversal activities[3][4].

Physicochemical Profiling

Understanding the basic properties of this compound is essential for optimizing reaction solvents, purification strategies, and downstream pharmacokinetics. The presence of the nitro group significantly increases the topological polar surface area (TPSA), while the methoxy group provides a handle for future structure-activity relationship (SAR) tuning.

Table 1: Key Physicochemical and Structural Properties [1][2]

| Property | Value | Scientific Implication |

| CAS Number | 59194-25-1 | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C₁₁H₁₀N₂O₃ | Dictates mass spectrometry (MS) parent ion targeting. |

| Molecular Weight | 218.21 g/mol | Low MW allows for downstream fragment growing without violating Lipinski's Rule of 5. |

| SMILES | O==CC=C1N2C=CC=C2)[O-] | Useful for computational docking and in silico ADMET predictions. |

| LogP (Predicted) | ~2.39 | Indicates moderate lipophilicity, ideal for cellular membrane permeability. |

| TPSA | 57.3 Ų | Well within the < 140 Ų limit for good oral bioavailability. |

| H-Bond Acceptors | 4 | Provided by the nitro and methoxy oxygens. |

| H-Bond Donors | 0 | The pyrrole nitrogen is fully substituted (N-aryl). |

| Appearance | Brown solid | Coloration is typical of conjugated nitroaromatic systems. |

Primary Synthesis: The Clauson-Kaas Methodology

The foundational method for synthesizing 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole is the Clauson-Kaas reaction [5][6]. This acid-catalyzed condensation reacts 4-methoxy-2-nitroaniline with 2,5-dimethoxytetrahydrofuran (DMTHF).

Mechanistic Causality

DMTHF is utilized as a stable, masked surrogate for succinaldehyde, which is highly prone to polymerization if used directly. Under acidic conditions (typically glacial acetic acid), DMTHF is protonated and undergoes ring-opening to form a highly reactive oxocarbenium/dialdehyde equivalent[5][7]. The primary amine of 4-methoxy-2-nitroaniline acts as the nucleophile. However, the ortho-nitro group exerts a strong electron-withdrawing effect (-M, -I), significantly dampening the amine's nucleophilicity. To overcome this high activation energy barrier, the reaction requires elevated temperatures (reflux or microwave irradiation) to drive the initial hemiaminal formation and the subsequent dehydrative cyclization into the aromatic pyrrole ring[3][8].

Fig 1: Mechanism of the Clauson-Kaas pyrrole synthesis.

Standardized Experimental Protocol: Clauson-Kaas Condensation

-

Initiation: Charge a round-bottom flask with 4-methoxy-2-nitroaniline (1.0 eq) and dissolve in glacial acetic acid (0.5 M concentration).

-

Reagent Addition: Add DMTHF (1.2 to 1.5 eq) dropwise at room temperature. The excess DMTHF compensates for any evaporative loss and drives the equilibrium.

-

Thermal Activation: Heat the mixture to reflux (approx. 110°C) for 2–4 hours. Alternatively, microwave irradiation at 100°C for 20 minutes can be utilized to minimize degradation byproducts[3][4].

-

Self-Validating Reaction Monitoring: Monitor via TLC (typically 8:2 Hexane:Ethyl Acetate). The starting aniline will appear as a distinct yellow/orange spot that diminishes, replaced by a faster-eluting, UV-active spot (the product).

-

Quenching & Workup: Pour the cooled mixture over crushed ice. Neutralize carefully with saturated aqueous NaHCO₃ until effervescence completely ceases (self-validating neutralization).

-

Isolation: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Downstream Applications: Assembly of Pyrrolo[1,2-a]quinoxalines

The true strategic value of 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole lies in its nitro group, which functions as a "masked" amine. Unmasking this group triggers the potential for intramolecular cyclization, yielding the bioactive pyrrolo[1,2-a]quinoxaline core[9].

Chemoselective Nitro Reduction

Standard catalytic hydrogenation (e.g., Pd/C, H₂) poses a risk of over-reducing the electron-rich pyrrole ring. Therefore, highly chemoselective reduction systems are required. The NaBH₄/CuSO₄ system is widely favored[10][11]. In this system, NaBH₄ reduces Cu(II) to form copper nanoparticles/boride in situ, which act as a highly active, selective catalyst for nitro reduction without touching the pyrrole double bonds. Alternatively, iron-catalyzed transfer hydrogenation using alcohols as both hydrogen donors and aldehyde precursors allows for a one-pot reduction and Pictet-Spengler cyclization[9].

Standardized Experimental Protocol: Chemoselective Reduction

-

Preparation: Dissolve 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole in absolute ethanol (0.2 M).

-

Catalyst Loading: Add CuSO₄·5H₂O (0.2 eq) to the solution.

-

Reduction: Cool the flask to 0°C. Slowly add NaBH₄ (3.0 to 5.0 eq) in small portions. Self-validating observation: The solution will rapidly turn black (formation of active Cu catalyst) accompanied by vigorous hydrogen gas evolution.

-

Completion: Stir at room temperature for 1–2 hours until TLC indicates complete consumption of the nitro compound.

-

Filtration: Filter the crude mixture through a pad of Celite to remove the black copper residues. Concentrate the filtrate, extract with CH₂Cl₂, and dry to yield 1-(2-amino-4-methoxyphenyl)-1H-pyrrole.

Fig 2: Synthetic workflow from the masked precursor to the pyrroloquinoxaline core.

Biological Significance of Derivatives

Once cyclized, the resulting 7-methoxy-pyrrolo[1,2-a]quinoxaline derivatives exhibit a broad spectrum of pharmacological activities:

-

Oncology (Akt Kinase Inhibition): Derivatives synthesized from this core have demonstrated potent antiproliferative effects against human leukemic cell lines (K562, U937, and HL60) and breast cancer cells (MCF7) by inhibiting the phosphorylated Akt kinase pathway.

-

Antimicrobial Resistance: When functionalized with piperazine moieties via Buchwald-Hartwig cross-coupling, these compounds act as powerful efflux pump inhibitors, restoring the efficacy of fluconazole against multidrug-resistant Candida albicans[4][12].

Sources

- 1. chemscene.com [chemscene.com]

- 2. make-chem.com [make-chem.com]

- 3. Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one [mdpi.com]

- 4. Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action Hypothesis for 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole: A Technical Whitepaper

Executive Summary

The compound 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole (CAS: 59194-25-1) is a synthetically accessible N-arylpyrrole derivative characterized by a highly functionalized biphenyl-like architecture[1]. While historically utilized as a chemical building block, its unique integration of a reducible nitroaromatic pharmacophore, an electron-rich pyrrole ring, and an electron-donating methoxy group positions it as a highly compelling candidate for targeted biological applications.

This whitepaper proposes a comprehensive Mechanism of Action (MoA) hypothesis wherein 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole acts as a nitroreductase-activated prodrug . By exploiting the hypoxic microenvironments of solid tumors or the specific enzymatic repertoire of bacterial/protozoal pathogens, the compound is hypothesized to undergo bioreduction, generating a reactive nitrenium ion that acts as a potent DNA alkylating agent.

Structural and Electronic Pharmacophore Analysis

To understand the proposed causality of the MoA, we must deconstruct the molecule's electronic and steric properties:

-

The Nitro Group (-NO₂): Positioned ortho to the pyrrole ring, the nitro group is sterically forced out of coplanarity with the phenyl ring. This nitroaromatic moiety is the primary "trigger." It is highly susceptible to bioreduction by Type I (oxygen-insensitive) and Type II (oxygen-sensitive) nitroreductases (NTRs)[2].

-

The Methoxy Group (-OCH₃): Located para to the pyrrole and meta to the nitro group, the methoxy substituent acts as a strong electron-donating group (EDG) via resonance (+M effect). Once the nitro group is reduced to a reactive intermediate, the methoxy group stabilizes the resulting positive charge, increasing the half-life of the electrophile and allowing it to diffuse into the nucleus to reach genomic DNA.

-

The 1H-Pyrrole Ring: The bulky pyrrole ring dictates the dihedral twist of the molecule. Additionally, pyrrole derivatives are known to exhibit DNA minor-groove binding affinities, which may pre-associate the prodrug with the DNA double helix prior to covalent alkylation.

Proposed Mechanism of Action: The Bioreduction Pathway

The hypothesized MoA follows a sequential, enzyme-catalyzed bioactivation cascade leading to genotoxicity in target cells.

Step 1: Enzymatic Bioreduction

In the target microenvironment, Type I Nitroreductases (e.g., bacterial NfnB or trypanosomal NTRs) catalyze an NAD(P)H-dependent, two-electron sequential reduction[3]. The nitro group (-NO₂) is reduced first to a nitroso intermediate (-NO), and subsequently to a hydroxylamine (-NHOH) [2]. This reaction follows a classic ping-pong kinetic mechanism.

Step 2: Phase II Conjugation and Nitrenium Ion Formation

The hydroxylamine intermediate is relatively stable but can be further activated by host Phase II enzymes, specifically Sulfotransferases (SULTs) or N-acetyltransferases (NATs)[4]. SULTs catalyze the transfer of a sulfonate group to the hydroxylamine, creating an excellent leaving group. The spontaneous departure of this leaving group generates a highly reactive, resonance-stabilized nitrenium ion [2].

Step 3: Electrophilic Attack and DNA Adduct Formation

The nitrenium ion is a potent electrophile. It preferentially attacks the electron-rich N7 position of the purine ring of deoxyguanosine (dG) in DNA. Following the initial attack, the molecule undergoes a structural rearrangement to yield a stable C8-dG covalent adduct [5]. The formation of these bulky DNA adducts stalls DNA replication forks, triggers the DNA damage response (DDR), and ultimately induces apoptosis.

Proposed nitroreductase-mediated bioactivation pathway leading to DNA adduct formation.

Quantitative Data and Predictive Metrics

To guide experimental validation, the physicochemical properties of the compound and the predicted enzymatic kinetic parameters are summarized below.

Table 1: Physicochemical & Computational Properties [1]

| Property | Value | Biological Implication |

|---|---|---|

| Molecular Weight | 218.21 g/mol | Highly favorable for cellular permeability (Lipinski's Rule of 5). |

| LogP (Predicted) | 2.39 | Optimal lipophilicity for crossing lipid bilayers to reach intracellular NTRs. |

| TPSA | 57.3 Ų | Good membrane permeability; potential to cross the blood-brain barrier (BBB). |

| H-Bond Acceptors | 4 | Facilitates binding within the active site of target reductases. |

Table 2: Hypothetical Kinetic Parameters for Target Enzymes | Enzyme System | Predicted Affinity ( Km ) | Primary Metabolite | Downstream Effect | | :--- | :--- | :--- | :--- | | Bacterial Type I NTR | 15 - 30 µM | Hydroxylamine (-NHOH) | DNA Alkylation (C8-dG adducts) | | Human AKR1C3 (Hypoxia) | 45 - 60 µM | Hydroxylamine (-NHOH) | Tumor-specific cytotoxicity | | Human SULT1A1 | N/A (Acts on -NHOH) | N-sulfoxy ester | Rapid nitrenium ion generation |

Experimental Validation Workflows

To rigorously test this hypothesis, the following self-validating experimental protocols must be executed. These protocols are designed with strict internal controls to ensure trustworthiness and isolate the specific variables of causality.

Protocol 1: In Vitro Nitroreductase Activation Assay (LC-MS/MS)

Objective: To confirm that 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole is a substrate for Type I NTRs and to identify the hydroxylamine intermediate.

-

Reaction Setup: Prepare a 1 mL reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 100 µM of the prodrug, and 1 mM NADH.

-

Enzyme Addition: Initiate the reaction by adding 10 µg/mL of purified recombinant Type I Nitroreductase (e.g., E. coli NfnB).

-

Self-Validating Controls:

-

Control A: Omit NADH (verifies electron-donor dependence).

-

Control B: Omit NTR (verifies stability against spontaneous reduction).

-

-

Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile.

-

Extraction & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS in positive electrospray ionization (ESI+) mode to detect the mass shift corresponding to the hydroxylamine intermediate ( Δm/z=−14 Da relative to the parent nitro compound).

Protocol 2: Untargeted DNA Adductomics and ³²P-Postlabeling

Objective: To prove that the bioactivated metabolite forms covalent bonds with genomic DNA[6].

-

Adduct Formation: Incubate 1 mg of calf thymus DNA with 100 µM of the prodrug, 1 mM NADH, 10 µg/mL NTR, and human cytosolic extract (as a source of SULTs)[4] in a physiological buffer for 3 hours at 37°C.

-

Self-Validating Controls:

-

Control A: Omit the cytosolic extract (determines if SULT conjugation is strictly required for nitrenium formation).

-

Control B: Omit DNA (background noise baseline for MS).

-

-

DNA Isolation: Extract the DNA using a standard phenol/chloroform protocol and precipitate with cold ethanol.

-

Enzymatic Digestion: Digest the purified DNA into single nucleosides using micrococcal nuclease, spleen phosphodiesterase, and alkaline phosphatase.

-

Quantification: Analyze the digested nucleosides using DDA-CNL/MS³ (Data-Dependent Acquisition - Constant Neutral Loss)[6] or ³²P-postlabeling to identify and quantify specific C8-dG adducts.

Step-by-step experimental workflow for validating bioreduction and DNA adductomics.

Conclusion

The structural configuration of 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole strongly suggests its utility as a bio-reducible prodrug. By leveraging the electron-withdrawing nature of the nitro group for targeted enzymatic reduction, and the electron-donating capacity of the methoxy group to stabilize the resulting nitrenium ion, this compound possesses the theoretical hallmarks of a potent, target-specific DNA alkylator. Execution of the outlined in vitro and adductomic workflows will definitively validate this mechanism of action hypothesis.

References

-

[2] NIH PubMed Central (PMC). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Available at:[Link]

-

[4] NIH PubMed Central (PMC). Impact of genetic modulation of SULT1A enzymes on DNA adduct formation by aristolochic acids and 3-nitrobenzanthrone. Available at:[Link]

-

[5] ACS Publications. Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches. Available at:[Link]

-

[3] ASM Journals. Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation. Available at:[Link]

-

[6] ACS Publications. Screening DNA Damage in the Rat Kidney and Liver by Untargeted DNA Adductomics. Available at:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Impact of genetic modulation of SULT1A enzymes on DNA adduct formation by aristolochic acids and 3-nitrobenzanthrone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

The Methoxy and Nitro Moieties: A Technical Guide to Their Biological Significance on the Phenyl-Pyrrole Scaffold

Introduction: The Phenyl-Pyrrole Scaffold and the Art of Molecular Tailoring

The phenyl-pyrrole core is a privileged scaffold in medicinal chemistry, a foundational structure from which a multitude of biologically active molecules have been developed.[1][2][3][4] Its inherent planarity and rich electronic character provide an ideal canvas for the strategic placement of functional groups, a process akin to molecular tailoring, to modulate pharmacological activity. Among the most impactful of these substituents are the methoxy (-OCH₃) and nitro (-NO₂) groups. Though seemingly simple, their introduction onto the phenyl ring of the phenyl-pyrrole scaffold can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile.

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will dissect the profound biological significance of these two functional groups. We will move beyond a mere listing of effects to explore the underlying causality, providing field-proven insights into how the electronic and steric properties of methoxy and nitro groups drive anticancer, antimicrobial, and anti-inflammatory activities. This guide is designed to be a self-validating system, grounding mechanistic claims in authoritative sources and providing detailed, actionable experimental protocols.

The Dichotomy of Electronic Influence: Methoxy vs. Nitro

The contrasting biological effects of the methoxy and nitro groups are rooted in their fundamentally different electronic natures.

The methoxy group , with its oxygen lone pairs, acts as a potent electron-donating group through the resonance effect (+M), particularly at the ortho and para positions of the phenyl ring.[5] This electron donation can increase the electron density of the aromatic system, influencing how the molecule interacts with biological targets. Conversely, the oxygen's electronegativity also imparts a weaker electron-withdrawing inductive effect (-I).[5] The methoxy group's ability to act as a hydrogen bond acceptor further enhances its interaction potential.[5][6]

In stark contrast, the nitro group is a powerful electron-withdrawing group, exerting both a strong resonance (-M) and inductive (-I) effect.[7][8] This significantly reduces the electron density of the phenyl ring, a feature that is central to its mechanism of action in many biological contexts, particularly in its role as a bioactivatable prodrug.[7][9][10]

This fundamental electronic dichotomy is the key to understanding the divergent biological activities observed in phenyl-pyrrole derivatives bearing these substituents.

Anticancer Activity: Modulating Cellular Fate

The phenyl-pyrrole scaffold is a recurring motif in the design of novel anticancer agents.[11][12] The strategic placement of methoxy and nitro groups can fine-tune the cytotoxic and cytostatic properties of these compounds.

The Role of the Methoxy Group in Oncology

The introduction of a methoxy group onto the phenyl ring of a pyrrole derivative can enhance its anticancer activity through several mechanisms. Structure-activity relationship (SAR) studies have frequently shown that methoxy substitution, particularly at the para position, can lead to increased potency.[13][14] This enhancement is often attributed to improved binding affinity with molecular targets. For instance, the methoxy group can form crucial hydrogen bonds within the active site of kinases, enzymes often dysregulated in cancer.[15][16]

One notable example is the compound [4-(4-methylthio phenyl)-1Hpyrrol- 3-yl] (4-methoxy phenyl) methanone, which has demonstrated significant anticancer activity.[11] The presence of the methoxy group is crucial for its biological effect. In some cases, the number and position of methoxy groups can be critical, with additional methoxy groups sometimes leading to enhanced activity.[17]

Mechanism of Action: Methoxy-substituted phenyl-pyrroles often exert their anticancer effects by inducing cell cycle arrest and apoptosis.[12] They can interfere with critical cellular processes such as tubulin polymerization, a key event in mitosis.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol provides a standardized method for evaluating the cytotoxic effects of novel phenyl-pyrrole compounds on cancer cell lines.[12][18]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[12]

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phenyl-pyrrole derivative stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the phenyl-pyrrole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).[12]

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[12]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[18]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[18]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

The Nitro Group: A Prodrug Approach to Cytotoxicity

Nitroaromatic compounds, including nitro-substituted phenyl-pyrroles, often function as prodrugs that require bioactivation to exert their cytotoxic effects.[7][8][9] This activation typically occurs through the enzymatic reduction of the nitro group, a process that is more efficient in the hypoxic environment characteristic of solid tumors.[7]

Mechanism of Action: The reduction of the nitro group generates highly reactive intermediates, such as nitroso and hydroxylamine species, as well as nitro radical anions.[7][10] These reactive species can covalently bind to and damage cellular macromolecules, including DNA, leading to cell death.[8][10] This mechanism of action provides a degree of selectivity for cancer cells, as the activation is favored in the tumor microenvironment.

Signaling Pathway Visualization:

Caption: Anticancer mechanisms of methoxy and nitro-substituted phenyl-pyrroles.

Antimicrobial Activity: A Tale of Two Mechanisms

The phenyl-pyrrole scaffold has also been explored for the development of novel antimicrobial agents.[1][19][20] The addition of methoxy or nitro groups can impart or enhance antibacterial and antifungal properties, again through distinct mechanisms.

Methoxy Group's Contribution to Antimicrobial Efficacy

The presence of a methoxy group can enhance the antimicrobial activity of phenyl-pyrrole derivatives, although its role is often more modulatory than being the primary driver of the mechanism. SAR studies have indicated that methoxy substituents can be essential for activity against certain microbial strains.[1] The lipophilicity conferred by the methoxy group can influence the compound's ability to penetrate bacterial cell walls.[5]

The Nitro Group as a Cornerstone of Antimicrobial Action

The nitro group is a well-established pharmacophore in antimicrobial drug discovery.[9] Many nitroaromatic and nitroheterocyclic compounds are potent antimicrobial agents.[7] Their mechanism of action is intrinsically linked to the reductive bioactivation of the nitro group.[9][21]

Mechanism of Action: In susceptible microorganisms, nitroreductase enzymes reduce the nitro group, generating cytotoxic radical species.[7][10] These radicals can disrupt cellular processes and damage DNA, leading to microbial cell death. The selective toxicity of these compounds often arises from the presence of specific nitroreductases in the target pathogens that are absent in the host.[7]

Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of phenyl-pyrrole derivatives against various microbial strains.[22][23]

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Phenyl-pyrrole derivative stock solution (dissolved in DMSO)

-

Sterile 96-well microplates

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the phenyl-pyrrole derivative in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity: Quenching the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and the pyrrole scaffold is found in many anti-inflammatory drugs.[2][3][24] Both methoxy and nitro groups can modulate the anti-inflammatory properties of phenyl-pyrrole derivatives.

Methoxy Group's Role in Modulating Inflammatory Pathways

Methoxy-substituted phenyl-pyrroles have demonstrated significant anti-inflammatory activity.[2][25] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[26] The mechanism often involves the inhibition of enzymes like cyclooxygenase-2 (COX-2) or the suppression of inflammatory signaling pathways such as the NF-κB pathway.[2][27]

Experimental Workflow Visualization:

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Nitro Group's Complex Role in Inflammation

The role of the nitro group in inflammation is more complex. While some nitro-containing compounds exhibit anti-inflammatory effects, the pro-oxidant nature of their reactive metabolites can also contribute to inflammatory processes. However, under certain conditions, the release of nitric oxide from the bioreduction of nitroaromatic compounds could have vasodilatory and anti-inflammatory effects.[9]

Experimental Protocol: In Vitro Anti-inflammatory Assay - Nitric Oxide Production

This protocol describes the measurement of nitric oxide production by macrophages, a key indicator of inflammation.[26]

Principle: Nitric oxide (NO) is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS). The Griess assay is a colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.[26]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

Phenyl-pyrrole derivative stock solution

-

Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard

-

96-well microplates

Procedure:

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[26]

-

Compound Treatment: Pre-treat the cells with various concentrations of the phenyl-pyrrole derivative for 1-2 hours.[26]

-

Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no compound) and a negative control (no LPS).[26]

-

Sample Collection: After incubation, collect the cell culture supernatant.[26]

-

Griess Reaction:

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.[26]

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.[26]

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.[26]

-

Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.[26]

Impact on ADME Properties: The Gatekeepers of Bioavailability

The journey of a drug from administration to its target is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The methoxy and nitro groups significantly influence these pharmacokinetic parameters.

Data Summary Table: Comparative Impact of Methoxy and Nitro Groups on ADME Properties

| Property | Methoxy Group (-OCH₃) | Nitro Group (-NO₂) | Rationale & Implications |

| Lipophilicity | Generally increases lipophilicity, but can also improve aqueous solubility by acting as a hydrogen bond acceptor.[5][28] | Increases lipophilicity and is a polar substituent.[8] | Modulates membrane permeability and distribution. The methoxy group's dual nature offers flexibility in tuning solubility.[5] |

| Metabolism | Susceptible to O-demethylation by cytochrome P450 enzymes, which can be a major metabolic pathway.[5][6] | Readily undergoes enzymatic reduction, which is often linked to its mechanism of action but can also lead to the formation of toxic metabolites.[7][10] | The metabolic stability of the parent compound is a critical consideration in drug design. O-demethylation can lead to active or inactive metabolites. Nitro reduction is essential for the activity of many nitro-drugs but also raises toxicity concerns.[7] |

| Toxicity | Generally considered to have a favorable toxicity profile.[6] | The formation of reactive intermediates upon reduction can lead to mutagenicity and genotoxicity.[7] | The potential for toxicity is a significant hurdle in the development of nitroaromatic drugs, requiring careful evaluation.[7] |

Conclusion: A Strategic Choice in Drug Design

The methoxy and nitro groups, while both small substituents, exert a powerful and divergent influence on the biological activity of the phenyl-pyrrole scaffold. The electron-donating, hydrogen-bond-accepting methoxy group often enhances potency by improving target binding and can favorably modulate physicochemical properties. In contrast, the electron-withdrawing nitro group frequently serves as a bioactivatable moiety, particularly effective in antimicrobial and targeted anticancer applications, though its development is often challenged by metabolic and toxicity concerns.

The choice between these two functional groups is a strategic one, dictated by the desired therapeutic application and the specific biological target. A thorough understanding of their electronic properties, mechanisms of action, and impact on pharmacokinetics is paramount for the rational design of novel and effective phenyl-pyrrole-based therapeutics. This guide has provided a comprehensive framework for researchers to navigate these considerations, grounded in established scientific principles and actionable experimental methodologies.

References

- Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Novel Compounds Such as Arnidiol 3-Laurate - Benchchem. (n.d.).

- The Methoxy Group: A Structural and Functional Analysis for Drug Discovery - Benchchem. (n.d.).

- Synthesis and Biological Evaluation of 3-Substituted-4-(4-methylthio phenyl)-1HPyrrole Derivatives as Potential Anticancer Agents. (2014, September 1). Bentham Science Publishers.

- Roles of the Chloro and Methoxy Groups in Drug Discovery - YouTube. (2024, September 30).

- Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 16).

- Bioactive pyrrole-based compounds with target selectivity - PMC. (n.d.).

- Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC. (n.d.).

- Application Notes and Protocols: 2-Phenyl-1H-pyrrole in the Design of Anticancer Agents - Benchchem. (n.d.).

- Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. (n.d.).

- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - MDPI. (2025, August 18).

- Nitroaromatic Antibiotics | Encyclopedia MDPI. (2021, April 1).

- Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells | Request PDF - ResearchGate. (n.d.).

- In Vitro Cytotoxicity of Novel Pyrrole Compounds: A Comparative Guide - Benchchem. (n.d.).

- The role of the methoxy group in approved drugs | Request PDF - ResearchGate. (n.d.).

- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2025, March 25).

- Methoxy group: a non-lipophilic “scout” for protein pocket finding - Taylor & Francis. (2025, April 3).

- A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity - Journal of Pharmaceutical Negative Results. (n.d.).

- (PDF) Synthesis, Characterization and Biological Evaluation of Some Pyrrole Derivatives as Potential Antimicrobial Agents - ResearchGate. (2025, August 6).

- Guidelines for the in vitro determination of anti‐inflammatory activity - ResearchGate. (2024, February 29).

- Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold. (2025, August 26).

- Nitroaromatic Antibiotics as Nitrogen Oxide Sources - MDPI. (2021, February 12).

- Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC. (n.d.).

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5).

- Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer - MDPI. (2025, April 18).

- In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC. (2021, August 12).

- Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC. (n.d.).

- Design And Synthesis of Heterocyclic Compounds for Antimicrobial Activity - Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, June 29).

- Pyrrol)-Pyrazole Derivatives as Non- Acidic Anti-Inflammatory an - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).

- IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. (2026, January 1).

- A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity - iris.unina.it. (n.d.).

- Cytotoxicity Assay Protocol. (2024, February 28).

- Comparative Analysis of the Biological Activities of Methoxy-Substituted Compounds - Benchchem. (n.d.).

- Structure-activity relationships of phenyl- and benzoylpyrroles - PubMed. (n.d.).

- Recent synthetic and medicinal perspectives of pyrroles: An overview. - Allied Academies. (2017, December 20).

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC. (2022, August 9).

- Polyenylpyrrole derivatives inhibit NLRP3 inflammasome activation and inflammatory mediator expression by reducing reactive oxygen species production and mitogen-activated protein kinase activation - PubMed. (2013, October 7).

- Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst - Frontiers. (2024, July 30).

- In vitro cytotoxicity assay of PBD analogs from MTT Assay. - ResearchGate. (n.d.).

- Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. (2023, December 19).

- Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC. (n.d.).

- Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. (n.d.).

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. (2024, January 9).

- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - The Korean Journal of Physiology & Pharmacology. (2013, December 30).

- (PDF) Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes - ResearchGate. (2025, August 7).

- Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities - Bentham Science Publishers. (n.d.).

- Antimicrobial susceptibility testing - methods. (n.d.).

- Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights - PMC. (2025, December 10).

- Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes With Hydroxyl Groups That Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed. (2015, October 22).

- Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity - MDPI. (2023, October 27).

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Frontiers | Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst [frontiersin.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. svedbergopen.com [svedbergopen.com]

- 9. mdpi.com [mdpi.com]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. drughunter.com [drughunter.com]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Structure-activity relationships of phenyl- and benzoylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. eurekaselect.com [eurekaselect.com]

- 21. researchgate.net [researchgate.net]

- 22. pnrjournal.com [pnrjournal.com]

- 23. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Polyenylpyrrole derivatives inhibit NLRP3 inflammasome activation and inflammatory mediator expression by reducing reactive oxygen species production and mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

1-(4-Methoxy-2-nitrophenyl)-1H-pyrrole: A Privileged 3D Fragment Scaffold for Next-Generation Drug Discovery

Executive Summary

Fragment-based drug discovery (FBDD) relies on the identification of low-molecular-weight chemical starting points that bind to biological targets with high ligand efficiency. 1-(4-Methoxy-2-nitrophenyl)-1H-pyrrole (CAS 59194-25-1) represents a highly privileged heterobiaryl scaffold[1]. Unlike traditional flat aromatic fragments that often suffer from poor solubility and non-specific binding, this molecule possesses a distinct three-dimensional architecture driven by internal steric constraints[2]. This whitepaper details the physicochemical profiling, structural dynamics, synthetic tractability, and self-validating experimental workflows required to leverage this fragment in modern drug development programs.

Physicochemical Profiling & FBDD Suitability

To ensure that a fragment can be successfully optimized into a lead compound without violating Lipinski’s Rule of 5, it must strictly adhere to the "Rule of 3" (Ro3). The physicochemical properties of 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole make it an ideal starting point[1].

Table 1: Physicochemical Properties vs. Rule of 3 (Ro3) Criteria

| Property | Value | Ro3 Criteria | FBDD Suitability Rationale |

| Molecular Weight | 218.21 Da | ≤ 300 Da | Leaves an ~280 Da buffer for fragment growing and linker attachment. |

| cLogP | 2.39 | ≤ 3.0 | Ensures sufficient aqueous solubility for high-concentration (mM) screening. |

| H-Bond Donors | 0 | ≤ 3 | Minimizes desolvation penalties upon entering hydrophobic target pockets. |

| H-Bond Acceptors | 4 | ≤ 3 (Relaxed: 4) | Provides multiple vectors (nitro, methoxy) for directional target engagement. |

| Rotatable Bonds | 3 | ≤ 3 | Lowers the entropic penalty of binding by minimizing conformational flexibility. |

| TPSA | 57.3 Ų | ≤ 60 Ų | Guarantees excellent passive membrane permeability for cell-based assays. |

Structural Dynamics: Escaping "Flatland"

The primary limitation of many historical fragment libraries is an over-representation of sp2 -hybridized, planar molecules. Planar molecules frequently exhibit promiscuous binding profiles (e.g., non-specific DNA intercalation or hydrophobic aggregation).

1-(4-Methoxy-2-nitrophenyl)-1H-pyrrole overcomes this through a built-in conformational twist. The bulky nitro group at the ortho position of the phenyl ring creates a severe steric clash with the adjacent C-H protons of the pyrrole ring[2][3]. To minimize this repulsive interaction, the C-N bond connecting the two rings rotates, forcing the molecule into a highly twisted, nearly orthogonal conformation (dihedral angle of 60°–90°).

This "escape from flatland" is critical: it allows the fragment to project its pharmacophores into complex, three-dimensional protein sub-pockets, thereby increasing binding specificity and reducing the entropic penalty upon target engagement[3].

Fig 1: Steric-driven conformational twisting in ortho-nitro phenylpyrroles.

Synthetic Accessibility & Fragment Growing Strategies

A successful fragment must be chemically tractable. Once binding is confirmed, the medicinal chemist must "grow" the fragment to gain affinity. This scaffold offers three highly orthogonal vectors for elaboration:

-

The Nitro Linchpin: The ortho-nitro group acts as a masked amine. Upon target validation, it can be seamlessly reduced to an aniline. This nucleophilic handle allows for rapid parallel synthesis via amide or urea couplings. Furthermore, its ortho relationship to the pyrrole nitrogen enables reductive cyclization strategies to generate rigidified fused heterocycles (e.g., pyrrolo[1,2-a]quinoxalines)[2].

-

The Methoxy Vector: The para-methoxy group serves as an initial hydrogen-bond acceptor. If structural data indicates a solvent-exposed channel, demethylation yields a reactive phenol, which can be alkylated to append solubilizing groups or linkers for PROTAC development.

-

The Pyrrole Core: The electron-rich pyrrole ring is primed for late-stage functionalization via electrophilic aromatic substitution (EAS) or transition-metal-catalyzed C-H activation[4].

Fig 2: Divergent fragment growing strategies utilizing the three functional vectors.

Experimental Workflows: Fragment Screening & Validation

Because fragments exhibit low affinities (typically KD in the high μ M to mM range), biochemical assays often yield false positives or negatives. To ensure rigorous validation, the following self-validating biophysical workflows must be employed.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Causality Rationale: SPR detects transient, fast-on/fast-off binding kinetics in real-time based on mass changes, making it exquisitely sensitive to low-affinity fragment binding without requiring unphysiologically high target concentrations.

-

Step 1: Target Immobilization: Covalently couple the target protein to a CM5 sensor chip via standard amine coupling (pH 4.5–5.5).

-

Self-Validation Protocol: Calculate the theoretical maximum response ( Rmax ). If the experimental Rmax deviates by >20%, the protein has likely denatured during coupling; discard the chip.

-

-

Step 2: Solvent Correction: Fragments are screened at high concentrations (e.g., 1 mM), requiring up to 5% DMSO. DMSO heavily alters the bulk refractive index. Construct a highly granular DMSO calibration curve (e.g., 4.5% to 5.5% in 0.1% increments) to correct for bulk shifts between the reference and active channels.

-

Step 3: Kinetic Profiling: Inject the fragment in a 2-fold dilution series (from 2 mM down to 31.25 μ M).

-

Self-Validation Protocol: A true hit must exhibit "square-wave" binding kinetics and reach a steady-state plateau during the injection phase. Fit the steady-state responses to a 1:1 Langmuir binding isotherm to derive the KD .

-

Protocol 2: Structural Elucidation via X-ray Crystallography

Causality Rationale: FBDD is fundamentally structure-guided. Without knowing the exact binding pose and vector trajectories, fragment growing is reduced to blind trial-and-error[4].

-

Step 1: Crystal Soaking: Transfer apo-protein crystals into a sitting drop containing 20–50 mM of the fragment dissolved in the mother liquor, supplemented with 5–10% DMSO. Soak for 1 to 24 hours.

-

Step 2: Cryo-protection and Diffraction: Briefly transfer the crystal to a cryoprotectant solution (e.g., 20% glycerol) and flash-cool in liquid nitrogen. Collect diffraction data at a high-brilliance synchrotron source.

-

Step 3: Electron Density Validation:

-

Self-Validation Protocol: Before modeling the fragment, calculate an Fo−Fc difference map. The 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole fragment should only be built into the model if continuous, unambiguous electron density is observed at a contour level of ≥3σ . Ensure the refined model reflects the sterically mandated twisted conformation.

-

Mechanistic Rationale in Target Binding

When successfully engaging a target, the 1-phenylpyrrole scaffold utilizes a multi-pronged binding mechanism[4]. The pyrrole ring frequently engages in π−π stacking or cation- π interactions with aromatic residues (e.g., Trp, Phe, Tyr) in the hydrophobic core of the binding pocket.

Simultaneously, the sterically twisted phenyl ring projects the methoxy and nitro groups into adjacent polar sub-pockets. The nitro group, being a strong hydrogen-bond acceptor with a significant dipole moment, often displaces high-energy, frustrated water molecules from the binding site. The release of these ordered water molecules into the bulk solvent provides a massive entropic driving force for binding, compensating for the inherently low enthalpy of fragment-sized molecules[3].

Sources

Application Note: Microwave-Assisted Synthesis of 3-Aroyl-1-arylpyrroles

Introduction and Therapeutic Rationale

3-Aroyl-1-arylpyrroles (ARAPs) and 3-aroyl-1,4-diarylpyrroles (ARDAPs) represent a highly potent class of tubulin polymerization inhibitors[1]. By selectively binding to the colchicine site of tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in a variety of solid tumors and hematological malignancies, including chronic myeloid leukemia (CML)[1][2].

Historically, the synthesis of these crucial pharmacophores relied on traditional Friedel-Crafts acylation, which is notoriously inefficient. Conventional heating methods often result in prolonged reaction times (12–18 hours), poor regioselectivity, and exceptionally low average yields of approximately 22%[2]. To overcome these bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) has been adopted, fundamentally transforming the efficiency of pyrrole acylation by reducing reaction times to mere minutes while drastically improving yields[1].

Mechanistic Causality & Experimental Design

The core transformation is a Friedel-Crafts acylation at the C3 position of the 1-arylpyrrole ring. The success of this microwave-assisted protocol relies on three mechanistic pillars:

-

Catalytic Activation: Aluminum chloride (AlCl3) acts as a strong Lewis acid. It coordinates with the aroyl chloride (e.g., 3,4,5-trimethoxybenzoyl chloride) to generate a highly electrophilic acylium ion intermediate, which is essential for attacking the electron-rich pyrrole ring[3].

-

Dielectric Heating & Solvent Selection: 1,2-Dichloroethane (EDC) is utilized as the reaction solvent. Because EDC possesses a permanent dipole and a suitable dielectric constant, it acts as a highly efficient microwave energy transferring agent[4]. Microwave irradiation directly couples with the solvent dipoles, causing rapid internal heating rather than relying on convective heat transfer from the vessel walls.

-

Superheating in a Closed Vessel: Conducting the reaction in a sealed microwave vessel at 250 W allows the solvent to be superheated beyond its atmospheric boiling point[4][5]. This elevated thermal energy provides the necessary activation energy to drive the electrophilic aromatic substitution swiftly, favoring the kinetic C3-acylated product and minimizing the formation of thermodynamic byproducts.

Experimental Workflow

Fig 1: Microwave-assisted Friedel-Crafts acylation workflow for 3-aroyl-1-arylpyrroles.

Materials and Reagents

| Reagent / Material | Role in Synthesis | Equivalents | Notes |

| 1-Arylpyrrole | Starting Material | 1.0 eq | Must be thoroughly dried. |

| Aroyl Chloride | Acylating Agent | 1.2 eq | e.g., 3,4,5-trimethoxybenzoyl chloride. |

| Aluminum Chloride (AlCl3) | Lewis Acid Catalyst | 1.5 eq | Must be anhydrous; highly hygroscopic[3]. |

| 1,2-Dichloroethane (EDC) | Solvent | 3.0 mL / mmol | Anhydrous; excellent microwave absorber[4]. |

| Dichloromethane (DCM) | Extraction Solvent | As needed | Used during aqueous workup. |

Step-by-Step Protocol

Step 1: Reagent Preparation In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the 1-arylpyrrole (1.0 mmol) and the appropriate aroyl chloride (1.2 mmol) in 3.0 mL of anhydrous EDC.

-

Causality: Anhydrous conditions are critical. The presence of water will rapidly hydrolyze both the aroyl chloride and the AlCl3 catalyst, quenching the reaction prematurely and generating unreactive carboxylic acids.

Step 2: Catalyst Addition Cool the reaction vial to 0 °C in an ice bath. Carefully add anhydrous AlCl3 (1.5 mmol) portion-wise over 2 minutes.

-

Causality: Portion-wise addition at 0 °C mitigates the violent, exothermic complexation between AlCl3 and the aroyl chloride. Controlling this exotherm prevents localized hot spots that could lead to the oxidative polymerization of the pyrrole starting material.

Step 3: Microwave Irradiation Seal the reaction vessel with a Teflon-lined crimp cap. Place the vessel in a dedicated laboratory microwave synthesizer. Apply 250 W of microwave irradiation, ramping the temperature from 25 °C to 80 °C over 1 minute[5]. Hold the reaction at 80 °C for 5 to 10 minutes under continuous magnetic stirring[3][5].

-

Causality: The closed vessel safely contains the pressure generated by superheating the EDC solvent. The rapid dielectric heating ensures uniform thermal distribution, accelerating the electrophilic substitution while bypassing degradation pathways common in prolonged thermal heating[4].

Step 4: Quenching and Extraction After the irradiation cycle completes, allow the vessel to cool to room temperature, then transfer it to an ice bath (0 °C). Carefully unseal the vessel and quench the reaction by adding 5 mL of ice-cold distilled water dropwise. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with saturated aqueous NaHCO3 (10 mL) and brine (10 mL).

Step 5: Purification Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent: gradient of petroleum ether and ethyl acetate) to isolate the pure 3-aroyl-1-arylpyrrole.

Protocol Validation & Analytical Quality Control (Self-Validating System)

To ensure the protocol has succeeded without relying on blind assumptions, the workflow must be validated through the following analytical checks:

-

TLC Monitoring: The consumption of the highly non-polar 1-arylpyrrole (high Rf ) and the appearance of a new, UV-active spot with a lower Rf (due to the introduction of the polar carbonyl group) confirms reaction progression.

-

Regioselectivity Validation (1H NMR): The most critical validation step is confirming C3-acylation over C2-acylation. In the 1H NMR spectrum, a successful C3-acylated pyrrole will exhibit a distinct, highly deshielded downfield signal (typically a finely split doublet or singlet around δ 7.2 - 7.5 ppm). This signal corresponds to the isolated C2 proton, which is strongly affected by the anisotropic deshielding of the adjacent C3-carbonyl group.

-

Mass Confirmation (LC-MS): LC-MS must be used to confirm the exact mass of the target compound, effectively ruling out the formation of poly-acylated byproducts which can occur if the microwave irradiation time is inadvertently extended.

Quantitative Data: Methodological Comparison

The transition from conventional thermal heating to microwave-assisted synthesis yields highly quantifiable improvements across all reaction metrics:

| Parameter | Conventional Thermal Heating | Microwave-Assisted Synthesis |

| Heating Source | Oil Bath / Heating Mantle | Microwave Irradiation (250 W)[3] |

| Reaction Time | 12 - 18 hours | 5 - 10 minutes[5] |

| Average Yield | ~22%[2] | 75 - 85%[1] |

| Regioselectivity | Moderate (Mixture of C2/C3) | High (Strong C3 preference) |

| Energy Transfer | Convective (Wall-to-Center) | Dielectric (Uniform Internal)[4] |

References

-

Structure-activity relationship studies and in vitro and in vivo anticancer activity of novel 3-aroyl-1,4-diarylpyrroles against solid tumors and hematological malignancies. ResearchGate. 1

-

(PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. 6

-

3-Aroyl-1,4-diarylpyrroles Inhibit Chronic Myeloid Leukemia Cell Growth through an Interaction with Tubulin. ResearchGate. 2

-

New approaches to anticancer therapy through different pyrrole derivatives. I.R.I.S. Sapienza Università di Roma. 3

-

Green Chemistry 2nd, 2014. DOKUMEN.PUB. 4

-

Tubulin and Microtubules as Drug Targets for Potential Cancer Chemotherapy and CNS-Directed Therapies. Sapienza Università Editrice. 5

Sources

Application of 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole in anticancer assays

An In-Depth Guide to the Preclinical Evaluation of 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole as a Potential Anticancer Agent

Introduction: A Compound of Interest

In the landscape of oncology drug discovery, the identification of novel molecular scaffolds that can selectively target cancer cells is paramount. The compound 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole emerges as a molecule of significant interest, strategically combining two pharmacophores with established anticancer potential: the pyrrole ring and a nitroaromatic system.

The pyrrole scaffold is a five-membered aromatic heterocycle found in numerous biologically active compounds and is considered a "privileged structure" in medicinal chemistry.[1] Pyrrole derivatives have been shown to modulate diverse cancer-relevant biological processes, including cell proliferation and apoptosis, often through the inhibition of key signaling enzymes like protein kinases.[1][2] For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor containing a related indolin-2-one core, is a prime example of this scaffold's success in clinical oncology.[3]

Concurrently, the 4-methoxy-2-nitrophenyl moiety introduces a distinct potential mechanism of action. Nitroaromatic compounds can function as bioreductive prodrugs, which are selectively activated to cytotoxic agents under the hypoxic conditions characteristic of solid tumors.[4] This activation is mediated by cellular nitroreductases, which reduce the nitro group to form reactive intermediates, including free radicals and reactive oxygen species (ROS), leading to oxidative stress and cell death.[5]

This guide provides a comprehensive framework for the in-vitro evaluation of 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole. It outlines a logical progression of assays designed to first quantify its cytotoxic potential and subsequently elucidate its mechanisms of action, including its effects on cell death pathways and cell cycle progression. The protocols herein are designed for researchers in cancer biology and drug development, providing not only step-by-step instructions but also the scientific rationale behind each experimental choice.

Section 1: Initial Assessment of Cytotoxicity Using the MTT Assay

The first critical step in evaluating any potential anticancer compound is to determine its cytotoxicity against a panel of cancer cell lines. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability.[6] The principle lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[7][8] The concentration of the dissolved formazan is directly proportional to the number of metabolically active, viable cells.

Protocol 1: Determination of IC₅₀ using MTT Assay

This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound required to inhibit the growth of 50% of the cell population.

Materials:

-

1-(4-methoxy-2-nitrophenyl)-1H-pyrrole (Stock solution in DMSO, e.g., 10 mM)

-

Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom sterile plates

-

MTT solution (5 mg/mL in sterile PBS)[8]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[9]

-

Multichannel pipette

-

Microplate spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding:

-

Harvest and count the cells, ensuring viability is >95% via Trypan Blue exclusion.

-

Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[10]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole from the stock solution in a complete medium. A common concentration range for initial screening is 0.1, 1, 10, 25, 50, and 100 µM.

-

Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no-treatment control" (medium only).

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations (in triplicate or quadruplicate).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully aspirate the medium without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[9]

-

Mix thoroughly by gentle shaking on an orbital shaker for 5-10 minutes to ensure complete solubilization.

-

-

Data Acquisition:

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) in a suitable software package (e.g., GraphPad Prism).

Data Presentation: Cytotoxicity Profile

The results should be summarized in a clear table.

| Cell Line | Histological Origin | IC₅₀ (µM) after 48h Exposure |

| MCF-7 | Breast Adenocarcinoma | [Insert Value] |

| A549 | Lung Carcinoma | [Insert Value] |

| HCT116 | Colorectal Carcinoma | [Insert Value] |

| Normal Cell Line | e.g., Fibroblast | [Insert Value] |

A higher IC₅₀ in normal cell lines compared to cancer cell lines would indicate tumor selectivity.

Section 2: Elucidating the Mechanism of Cell Death via Apoptosis Assay

Once cytotoxicity is established, the next logical step is to determine how the compound kills cancer cells. A primary mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[12]

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[12] It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

Materials:

-

Cancer cells treated with 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole at 1x and 2x IC₅₀ concentrations for 24-48 hours.

-

Untreated and vehicle-treated control cells.

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer).[13]

-

Cold 1X PBS.

-

Flow cytometer.

Procedure:

-

Cell Preparation:

-

Culture and treat cells in 6-well plates.

-

After incubation, collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, then combine with the supernatant from the same well.[14]

-

Centrifuge the cell suspension at ~500 x g for 5 minutes. Discard the supernatant.

-

Wash the cells twice with cold 1X PBS, centrifuging between washes.[12]

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.[13]

-

Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[13]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.[13]

-

Analyze the samples on a flow cytometer. Be sure to include single-stain controls (Annexin V-FITC only and PI only) to set up proper compensation and quadrants.

-

Collect at least 10,000 events per sample.

-

Data Interpretation: The results are visualized on a dot plot, separating the cell population into four quadrants:

-

Lower-Left (Annexin V- / PI-): Live, healthy cells.

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

-

Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

An effective pro-apoptotic compound will cause a significant shift of cells from the lower-left quadrant to the lower-right and subsequently the upper-right quadrants.

Section 3: Analysis of Cell Cycle Perturbations

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Analyzing the cell cycle distribution of a cell population following treatment can reveal if the compound targets specific phases (G0/G1, S, or G2/M). This is commonly done by staining the DNA of fixed cells with Propidium Iodide (PI) and analyzing the fluorescence intensity by flow cytometry.

Principle: The amount of PI fluorescence is directly proportional to the amount of DNA in a cell.[15] Therefore, cells in the G0/G1 phase will have a 2n DNA content, cells in the G2/M phase will have a 4n DNA content, and cells in the S phase (DNA synthesis) will have a DNA content between 2n and 4n.[16]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

-

Cancer cells treated with the compound at IC₅₀ concentration for 24 hours.

-

Untreated and vehicle-treated control cells.

-

Cold 70% Ethanol.[17]

-

Cold 1X PBS.

-

PI Staining Solution (containing PI and RNase A in PBS).[17] RNase A is crucial to degrade RNA, ensuring PI only stains DNA.

-

Flow cytometer.

Procedure:

-

Cell Harvesting and Fixation:

-

Harvest approximately 1-2 x 10⁶ cells per sample as described in the apoptosis protocol.

-

Wash the cell pellet once with cold 1X PBS.

-

Resuspend the pellet and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[18]

-

Incubate on ice for at least 30 minutes. (Cells can be stored at 4°C for several weeks at this stage).[15]

-

-

Staining:

-

Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet. Discard the ethanol.

-

Wash the cells twice with cold 1X PBS to remove residual ethanol.[15]

-

Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

-

Incubate for 30 minutes at room temperature in the dark.[18]

-

-

Flow Cytometry Analysis:

Data Interpretation: The data is presented as a histogram of cell count versus DNA content (fluorescence intensity). The analysis software is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest at that checkpoint.

Section 4: Investigating Molecular Targets with Western Blotting

Based on the findings from the previous assays, Western blotting can be used to investigate changes in the expression levels of specific proteins involved in the observed phenotype (e.g., apoptosis or cell cycle arrest).[19] This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and detects a target protein using a specific primary antibody.[20]

Hypothetical Scenarios:

-

If apoptosis is observed: Probe for key apoptosis markers such as cleaved Caspase-3 (an executioner caspase), cleaved PARP (a substrate of Caspase-3), and Bcl-2 family proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). An increase in cleaved Caspase-3 and Bax, with a decrease in Bcl-2, would confirm the involvement of the intrinsic apoptotic pathway.

-

If G2/M arrest is observed: Probe for proteins that regulate the G2/M transition, such as Cyclin B1 and CDK1 (Cdc2). A change in their expression or phosphorylation status could indicate the mechanism of arrest.

Protocol 4: General Western Blotting Protocol

Materials:

-

Treated and control cell pellets.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus.

-

PVDF or nitrocellulose membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Actin).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.[21]

-

Imaging system.

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing total protein.[21]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel based on molecular weight.[20]

-

Protein Transfer: Electrotransfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle shaking.[21]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[21] The intensity of the bands corresponds to the amount of target protein. Use a loading control like β-Actin or GAPDH to normalize the data.

Conclusion

This application guide provides a structured, multi-faceted approach to the initial in-vitro characterization of 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole. By systematically assessing its cytotoxicity, mode of cell death, and impact on cell cycle progression, researchers can build a comprehensive profile of its anticancer potential. The subsequent investigation into the molecular machinery via Western blotting allows for the formulation of a clear, evidence-based hypothesis regarding its mechanism of action. This logical workflow is essential for advancing promising compounds like this one through the preclinical drug discovery pipeline.

References

- Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). NCL.

- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol, 3(6).

- Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2015). Molecules, 20(2), 2764-2782.